tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate can be substituted by various nucleophiles, leading to a wide range of derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming tert-Butyl 3-phenylazetidine-1-carboxylate.
Oxidation Reactions: Oxidation can occur at the azetidine ring, potentially leading to ring-opening reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound’s derivatives can be used in the development of new materials with specific properties, such as polymers or advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate involves its interaction with molecular targets through its bromophenyl and azetidine moieties. The bromine atom can participate in halogen bonding, while the azetidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Uniqueness: tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is unique due to the presence of the 3-bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-5-4-6-12(15)7-10/h4-7,11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDJKCJNLGVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192839 | |
Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-54-2 | |
Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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